molecular formula C5H6N2O2 B1355330 2-Methoxypyrimidin-4-ol CAS No. 25902-86-7

2-Methoxypyrimidin-4-ol

Cat. No.: B1355330
CAS No.: 25902-86-7
M. Wt: 126.11 g/mol
InChI Key: PDJZKZLISQIEOC-UHFFFAOYSA-N
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Description

2-Methoxypyrimidin-4-ol is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Biochemical Analysis

Biochemical Properties

2-Methoxypyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . These interactions often involve binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain bacterial cells, this compound can disrupt the synthesis of DNA and proteins, leading to inhibited cell growth . Additionally, it can affect the permeability of cell membranes, altering the cellular environment and impacting cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to changes in their conformation and activity. For instance, it has been observed to inhibit the activity of certain acetolactate synthase enzymes by binding to their active sites . This inhibition can lead to a decrease in the synthesis of essential amino acids, affecting cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of enzyme activity and altered cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of harmful bacterial growth. At higher doses, it can lead to toxic or adverse effects, including damage to cellular structures and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical effect without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biochemical properties and effects. The compound can also influence metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound’s distribution can affect its overall efficacy and impact on cellular functions.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . For instance, it may be directed to the mitochondria or the nucleus, where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyrimidin-4-ol typically involves the methoxylation of pyrimidine derivatives. One common method includes the reaction of 4-hydroxy-2-methylpyrimidine with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as crystallization or distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

2-Methoxypyrimidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxypyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biochemical pathways, such as the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJZKZLISQIEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547010
Record name 2-Methoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25902-86-7
Record name 2-Methoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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